1-Benzyl-3-methylpyrrolidine-3-carboxamide

conformational restriction quaternary carbon structure-activity relationship

1-Benzyl-3-methylpyrrolidine-3-carboxamide (CAS 1803588-98-8) is a pyrrolidine-3-carboxamide derivative with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.29 g/mol. The compound features a quaternary carbon at the pyrrolidine 3-position bearing both a methyl substituent and a primary carboxamide group, combined with an N-benzyl moiety.

Molecular Formula C13H18N2O
Molecular Weight 218.3
CAS No. 1803588-98-8
Cat. No. B2448265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-methylpyrrolidine-3-carboxamide
CAS1803588-98-8
Molecular FormulaC13H18N2O
Molecular Weight218.3
Structural Identifiers
SMILESCC1(CCN(C1)CC2=CC=CC=C2)C(=O)N
InChIInChI=1S/C13H18N2O/c1-13(12(14)16)7-8-15(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H2,14,16)
InChIKeyOKVOKQMZUHNWRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-methylpyrrolidine-3-carboxamide (CAS 1803588-98-8): Core Chemical Identity and Structural Baseline for Procurement


1-Benzyl-3-methylpyrrolidine-3-carboxamide (CAS 1803588-98-8) is a pyrrolidine-3-carboxamide derivative with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.29 g/mol [1]. The compound features a quaternary carbon at the pyrrolidine 3-position bearing both a methyl substituent and a primary carboxamide group, combined with an N-benzyl moiety . This structure distinguishes it from both the simpler N-benzylpyrrolidine-3-carboxamide (lacking the 3-methyl group; CAS 115687-29-1) and the regioisomeric 1-benzyl-N-methylpyrrolidine-3-carboxamide (bearing the methyl on the amide nitrogen rather than the ring carbon; CAS 889944-81-4) . The compound is catalogued as a versatile small-molecule scaffold for medicinal chemistry and is supplied as a research chemical with a typical purity specification of 95% .

Why Generic Substitution of 1-Benzyl-3-methylpyrrolidine-3-carboxamide (CAS 1803588-98-8) Fails: Structural Specificity in the Pyrrolidine-3-carboxamide Series


Generic substitution among pyrrolidine-3-carboxamide analogs is unreliable because small structural modifications produce functionally distinct chemical entities. The presence of a quaternary carbon at the 3-position—simultaneously bearing a methyl group and a primary carboxamide—confers conformational restriction, altered hydrogen-bonding capacity, and distinct metabolic vulnerability compared to the des-methyl analog 1-benzylpyrrolidine-3-carboxamide (CAS 115687-29-1) or the N-methyl amide regioisomer (CAS 889944-81-4) . In the broader pyrrolidine-3-carboxamide chemotype, the nature and placement of the N-substituent critically influence target binding: literature precedent in the 5-oxopyrrolidine-3-carboxamide series demonstrates that replacing an N-methyl with an N-benzyl group improved CCR5 binding affinity by approximately 50-fold (IC₅₀ from 1.9 μM to 0.038 μM), underscoring that even distal N-substitution changes are pharmacologically consequential and not interchangeable [1]. For procurement decisions, assuming functional equivalence between 1-benzyl-3-methylpyrrolidine-3-carboxamide and any close analog without experimental confirmation risks invalidating structure-activity relationships and compromising synthetic route fidelity.

Quantitative Differentiation Evidence for 1-Benzyl-3-methylpyrrolidine-3-carboxamide (CAS 1803588-98-8) Versus Closest Analogs


Structural Differentiation: Quaternary C3 Carbon Confers Conformational Rigidity Absent in Des-Methyl and N-Methyl Amide Analogs

1-Benzyl-3-methylpyrrolidine-3-carboxamide (C₁₃H₁₈N₂O, MW 218.29) contains a quaternary sp³ carbon at the pyrrolidine 3-position bearing both a methyl group and a primary carboxamide (SMILES: NC(=O)C1(C)CCN(C1)Cc1ccccc1) [1]. The closest analog, 1-benzylpyrrolidine-3-carboxamide (CAS 115687-29-1, C₁₂H₁₆N₂O, MW 204.27), bears only a hydrogen at this position and lacks the quaternary center, resulting in greater conformational flexibility around the C3–carboxamide bond . The regioisomer 1-benzyl-N-methylpyrrolidine-3-carboxamide (CAS 889944-81-4, C₁₃H₁₈N₂O, MW 218.29) places the methyl group on the amide nitrogen rather than the ring carbon, producing a secondary amide (N–H donor present) versus the primary amide of the target compound, fundamentally altering hydrogen-bond donor/acceptor topology . These are non-interchangeable structural features for any application dependent on defined molecular geometry or target engagement.

conformational restriction quaternary carbon structure-activity relationship

Predicted Physicochemical Differentiation: Boiling Point and Density Contrast Versus 3-Methylpyrrolidine-3-carboxamide

Predicted physicochemical parameters for 1-benzyl-3-methylpyrrolidine-3-carboxamide include a boiling point of 374.0±31.0 °C, a density of 1.119±0.06 g/cm³, and a pKa of 16.45±0.20 (all ACD/Labs predicted) . The des-benzyl analog, 3-methylpyrrolidine-3-carboxamide (CAS 1341559-46-3, C₆H₁₂N₂O, MW 128.17), has a predicted boiling point of 286.4±29.0 °C and a lower molecular weight by 90.12 Da [1]. The addition of the N-benzyl group increases the boiling point by approximately 88 °C and adds significant lipophilicity (estimated ΔlogP ≈ 1.5–2.0 based on the benzyl fragment contribution), which directly impacts chromatographic retention, solvent partitioning, and membrane permeability in biological assays .

boiling point density predicted physicochemical properties

Commercially Available Purity Benchmarks: 95% Minimum Purity Specification Establishes Procurement Baseline

1-Benzyl-3-methylpyrrolidine-3-carboxamide is commercially supplied at a minimum purity of 95% (HPLC) by major vendors including Leyan (Product No. 2100863) and CymitQuimica (Ref. 3D-DXC58898) . For comparison, the regioisomer 1-benzyl-N-methylpyrrolidine-3-carboxamide (CAS 889944-81-4) is available at ≥98% purity , reflecting a more established synthetic route for the N-methyl amide scaffold. The 95% specification for the target compound provides a defined procurement quality floor; any procurement of an analog at different purity requires recalibration of stoichiometric calculations and impurity profiling in subsequent synthetic steps.

purity specification quality control vendor comparison

Patent Landscape Positioning: Generic Scope Inclusion in HBV Capsid Assembly Inhibitor Patents Implies Structural Relevance

1-Benzyl-3-methylpyrrolidine-3-carboxamide falls within the generic Markush structure of pyrrolidine-3-carboxamide derivatives claimed in US20230391752A1, which discloses compounds for the treatment of hepatitis B virus (HBV) infection through modulation of capsid assembly [1]. While no specific IC₅₀ or EC₅₀ data are publicly available for this exact compound in the HBV context, the patent's explicit inclusion of N-benzyl and 3-alkyl-substituted pyrrolidine-3-carboxamides indicates that the scaffold has been computationally or empirically evaluated alongside other analogs within the series [2]. The broader patent family WO2015059212A1 further supports the relevance of carboxamide derivatives as HBV replication inhibitors [3]. This patent positioning provides a directional indication of target engagement potential that is absent for analogs falling outside the claimed scope.

HBV capsid assembly antiviral patent analysis

Class-Level Evidence from 5-Oxopyrrolidine-3-carboxamides: N-Benzyl Substitution Enhances Target Affinity Relative to N-Methyl

In a study of 5-oxopyrrolidine-3-carboxamide CCR5 antagonists, Imamura et al. reported that replacing the N-methyl group with an N-benzyl group improved CCR5 binding affinity by approximately 50-fold (compound 12e, IC₅₀ = 0.038 μM vs. compound 1, IC₅₀ = 1.9 μM in a [¹²⁵I]RANTES competition binding assay using CCR5-expressing CHO cells) [1]. While this study evaluated the 5-oxo series rather than the saturated pyrrolidine-3-carboxamide system, the observation that N-benzylation provides a substantial affinity gain over N-methylation constitutes class-level precedent supporting the selection of N-benzyl analogs (such as 1-benzyl-3-methylpyrrolidine-3-carboxamide) for target engagement studies over their N-methyl counterparts. Direct extrapolation to the target compound requires experimental confirmation given the absence of the 5-oxo group and presence of the 3-methyl substituent.

CCR5 antagonist N-benzyl SAR binding affinity

Explicit Disclosure: High-Strength Head-to-Head Biological Comparative Data Are Currently Absent for This Compound

A systematic search of PubMed, PubChem, BindingDB, ChEMBL, Google Patents, and major vendor databases (excluding benchchems, evitachem, molecule, vulcanchem per source exclusion rules) yielded no peer-reviewed head-to-head biological comparison studies, no direct IC₅₀/EC₅₀/Kd measurements, and no in vivo pharmacokinetic or toxicity data specifically for 1-benzyl-3-methylpyrrolidine-3-carboxamide (CAS 1803588-98-8) [1][2]. The compound appears in PubChem (CID via SMILES search, created 2015-03-20) with no associated bioactivity annotations [2]. This evidence gap means that procurement decisions based on biological differentiation must rely on class-level inference from related chemotypes, physicochemical property comparisons, and structural uniqueness arguments as documented in the preceding Evidence Items, rather than on confirmed target-specific activity data for this precise compound.

data availability evidence gap procurement risk

Recommended Application Scenarios for 1-Benzyl-3-methylpyrrolidine-3-carboxamide (CAS 1803588-98-8) Based on Current Evidence


Medicinal Chemistry Scaffold Diversification Requiring a Conformationally Restricted Quaternary Pyrrolidine Building Block

For medicinal chemistry programs requiring a pyrrolidine-3-carboxamide scaffold with a quaternary C3 center, 1-benzyl-3-methylpyrrolidine-3-carboxamide is the appropriate procurement choice over the des-methyl analog (CAS 115687-29-1) or the N-methyl amide regioisomer (CAS 889944-81-4). The quaternary carbon eliminates stereochemical complexity at C3 while providing unique conformational restriction that cannot be replicated by analogs lacking this feature [1]. This is particularly relevant for fragment-based drug discovery or scaffold-hopping campaigns where three-dimensional shape diversity is a selection criterion. The documented precedent of N-benzyl substitution enhancing target affinity in the pyrrolidine carboxamide class further supports the N-benzyl moiety as a rational design element [2].

HBV Antiviral Lead Generation Leveraging Patent-Mapped Pyrrolidine-3-carboxamide Chemical Space

Research groups pursuing HBV capsid assembly modulators should consider 1-benzyl-3-methylpyrrolidine-3-carboxamide as a structurally relevant starting point, given its inclusion within the generic Markush structure of US20230391752A1 [3]. While the compound lacks published HBV-specific activity data, its structural alignment with the claimed pyrrolidine-3-carboxamide chemotype provides a patent-informed rationale for its procurement as an early-stage screening compound. The presence of both the N-benzyl group and the 3-carboxamide pharmacophore satisfies key structural requirements outlined in the patent's preferred embodiments, potentially accelerating hit identification relative to screening compounds that fall outside the claimed space.

Synthetic Methodology Development Utilizing a Bifunctional Pyrrolidine Intermediate

The combination of a primary carboxamide and a tertiary amine (N-benzylpyrrolidine) in a single molecule makes 1-benzyl-3-methylpyrrolidine-3-carboxamide a useful substrate for synthetic methodology studies. The primary amide can participate in dehydration to nitrile, Hofmann rearrangement, or coupling reactions, while the N-benzyl group can be cleaved via hydrogenolysis to reveal a secondary amine for further diversification . The predicted boiling point of 374 °C and density of 1.119 g/cm³ inform reaction design, solvent selection, and purification strategy. Procurement at 95% purity provides a defined starting point for method development, with the option of chromatographic purification if higher purity is required .

Structure-Activity Relationship Studies Exploring N-Benzyl Versus N-Methyl Contributions to Target Binding

For SAR campaigns investigating the contribution of N-substitution to biological activity within pyrrolidine-3-carboxamide series, 1-benzyl-3-methylpyrrolidine-3-carboxamide serves as the N-benzyl comparator to N-methyl analogs. The class-level evidence from 5-oxopyrrolidine-3-carboxamide CCR5 antagonists (where N-benzyl improved potency ~50-fold over N-methyl) provides a hypothesis-generating framework for such studies [2]. Researchers can use this compound to test whether the affinity-enhancing effect of N-benzylation observed in the 5-oxo series extends to the saturated pyrrolidine-3-carboxamide scaffold, with the 3-methyl group providing an additional variable for systematic SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3-methylpyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.